Tert-butyl cyano(phenyl)methylcarbamate
Description
Contextualization of N-tert-Butyl Carbamates in Advanced Synthetic Strategies
The N-tert-butyl carbamate (B1207046), commonly known as the Boc protecting group, is a cornerstone of modern organic synthesis, particularly in peptide chemistry. nih.govyoutube.com The Boc group offers robust protection of primary and secondary amines against a wide range of reaction conditions. Its stability under many synthetic transformations, coupled with its facile removal under acidic conditions, provides chemists with significant tactical flexibility in multistep syntheses. researchgate.netbiosynth.com
The use of the Boc group is advantageous in the synthesis of hydrophobic peptides and molecules containing sensitive functionalities like esters and thioesters. nih.gov In solid-phase peptide synthesis (SPPS), the Boc/Bn (benzyl) protection strategy is a well-established alternative to the Fmoc/tBu strategy. biosynth.com The Boc group's widespread use is a testament to its reliability and versatility in protecting the amino functionality, preventing unwanted side reactions and enabling the precise construction of complex molecules. researchgate.net
Significance of Cyano(phenyl)methyl Functionality in Organic Transformations
The cyano(phenyl)methyl moiety is a key structural unit that imparts significant reactivity and versatility to the parent molecule. This functional group is characteristic of α-aminonitriles, which are important intermediates in the synthesis of α-amino acids via the Strecker reaction. mdpi.com The Strecker reaction, a three-component condensation of an aldehyde (in this case, benzaldehyde), an amine, and a cyanide source, provides a direct route to α-aminonitriles. acs.org
The cyano group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. researchgate.netquimicaorganica.org For instance, N-Boc protected α-amino nitriles can undergo [2+3] cycloaddition with sodium azide (B81097) to yield tetrazoles, which are recognized as metabolically stable bioisosteres of carboxylic acids. researchgate.net The phenyl group, attached to the same carbon as the cyano group, provides steric bulk and electronic effects that can influence the stereochemical outcome of reactions at the chiral center.
The combination of these groups makes Tert-butyl cyano(phenyl)methylcarbamate a valuable precursor to non-proteinogenic amino acids and their derivatives, which are of increasing interest in medicinal chemistry and drug design. mdpi.comnih.gov
Overview of Academic Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively documented in dedicated studies, its potential applications can be inferred from the broader context of research on N-Boc protected α-aminonitriles and functionalized amino acid derivatives. Key research trajectories include:
Synthesis of Novel Amino Acids: The compound serves as a direct precursor to N-Boc-phenylglycine derivatives. Hydrolysis of the nitrile group would yield the corresponding carboxylic acid, a protected form of the non-proteinogenic amino acid phenylglycine. Research in this area focuses on developing new synthetic methodologies and expanding the library of available unnatural amino acids for incorporation into peptides and other bioactive molecules. mdpi.commdpi.com
Development of Peptidomimetics: The unique structure of this compound allows for its use in the synthesis of peptidomimetics, where the natural peptide backbone is altered to improve properties such as stability and bioavailability. The cyano group can be transformed into various other functionalities to create novel side chains or backbone modifications.
Asymmetric Synthesis: The chiral center at the α-carbon makes this molecule a target and a tool for asymmetric synthesis. Research is ongoing to develop catalytic enantioselective methods for the synthesis of α-aminonitriles, which would provide access to enantiomerically pure forms of this compound and its derivatives. mdpi.com
Heterocyclic Synthesis: The reactivity of the cyano group makes it a valuable synthon for the construction of nitrogen-containing heterocycles. researchgate.net Research in this domain explores the use of α-aminonitriles in multicomponent reactions and cycloadditions to generate diverse heterocyclic scaffolds with potential pharmacological activity.
In essence, this compound represents a versatile platform for chemical innovation. Its strategic combination of a protected amine, a reactive nitrile, and a directing phenyl group positions it as a valuable intermediate for the synthesis of a wide array of complex and functionally rich organic molecules.
Structure
3D Structure
Properties
CAS No. |
177723-19-2 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl N-[(S)-cyano(phenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
UWMFDFGRVUUNOU-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C#N)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways
Direct Synthesis of Tert-butyl cyano(phenyl)methylcarbamate and Analogues
The synthesis of α-aminonitriles and their carbamate-protected derivatives, such as this compound, is a significant area of organic chemistry. These compounds serve as crucial intermediates for the creation of α-amino acids and various biologically active molecules. The methodologies employed are diverse, ranging from classical name reactions to modern multicomponent strategies, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, valued for its stability under many reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.com The protection involves converting a nucleophilic amine into a less reactive carbamate (B1207046). total-synthesis.com This strategy is fundamental in multi-step syntheses, including peptide synthesis, where it provides orthogonality with other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis). total-synthesis.com
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in the presence of a base, although it can proceed without one. total-synthesis.comorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate collapses, releasing the protected amine, carbon dioxide, and tert-butanol. total-synthesis.com A variety of catalysts and conditions have been developed to optimize this transformation for different substrates, including chemoselective N-tert-butoxycarbonylation in water or under solvent-free conditions. organic-chemistry.orgacs.org
Table 1: Selected Reagents and Catalysts for N-Boc Protection
| Reagent | Catalyst/Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic), solvent-free | Aryl and aliphatic amines | organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Perchloric acid on silica-gel (HClO₄–SiO₂) | Amines | organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Diverse amines, α-amino alcohols | organic-chemistry.org |
The Strecker reaction is a cornerstone method for synthesizing α-aminonitriles. bohrium.com In its classic form, it is a three-component reaction involving an aldehyde, ammonia, and a cyanide source. For the synthesis of N-protected α-aminonitriles like this compound, a modified approach is used where a pre-formed or in situ-generated N-Boc imine reacts with a cyanide source.
A described synthesis of N-Boc-protected α-aminonitriles starts from N-Boc-protected α-aminosulfones. researchgate.net The treatment of the amidosulfone with potassium cyanide under phase-transfer conditions can afford the desired α-aminonitrile in good yield. researchgate.net This method provides a pathway to racemic α-amino acids upon hydrolysis of the nitrile group. researchgate.net Organocatalysis has also emerged as a powerful tool for achieving asymmetric Strecker-type reactions, enabling the production of chiral α-aminonitriles. bohrium.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org Several MCR strategies have been developed for the synthesis of carbamates.
One prominent approach involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. acs.orgorganic-chemistry.org This method, often facilitated by a base such as cesium carbonate and a catalyst like tetrabutylammonium (B224687) iodide (TBAI), allows for the efficient formation of carbamates under mild conditions, avoiding common side reactions like N-alkylation. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a carbamate anion from the amine and CO₂, which is then alkylated by the electrophile. nih.gov This strategy has been successfully applied to both solution-phase and solid-phase syntheses. nih.gov While not directly reported for α-cyano carbamates, this methodology's principles could be adapted for such targets.
Another strategy involves a multicomponent sequence of nitrile hydrozirconation, acylation, and alcohol addition, which has been used to prepare structurally diverse α-alkoxy carbamates. nih.gov
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org The reaction product is typically an α,β-unsaturated compound. wikipedia.org
While not a direct route to this compound, this condensation is highly relevant for synthesizing derivatives and precursors. For instance, the reaction of an aromatic aldehyde like benzaldehyde (B42025) with an active methylene compound such as ethyl cyanoacetate (B8463686) or malononitrile (B47326) leads to the formation of α,β-unsaturated cyano derivatives. scielo.org.mxresearchgate.net These Knoevenagel adducts can serve as versatile intermediates. Subsequent chemical transformations, such as reduction of the double bond and modification of the functional groups, could potentially lead to analogues of the target structure. The reaction conditions are generally mild, and various catalysts and solvent systems, including green chemistry approaches using microwave radiation, have been reported to improve yields and reduce reaction times. researchgate.neteurekaselect.com
Table 2: Examples of Knoevenagel Condensation for Cyano-Compound Synthesis
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Ethyl cyanoacetate | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Cyanoacrylate | scielo.org.mx |
| Aldehydes/Ketones | Malononitrile | Basic catalyst | α,β-unsaturated dinitrile | wikipedia.org |
| Benzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone | wikipedia.org |
Direct carbamoylation involves the introduction of a carbamate moiety onto a substrate. Carbamate esters can be synthesized through several established routes, including the reaction of alcohols with isocyanates or carbamoyl (B1232498) chlorides, or the reaction of amines with chloroformates. wikipedia.org Readily prepared carbamoylimidazolium salts have also been shown to be effective N,N-disubstituted carbamoylating reagents that react in high yields with alcohols, amines, and other nucleophiles. organic-chemistry.org
Rearrangement reactions provide an alternative pathway to carbamates, often proceeding through an isocyanate intermediate. The Lossen rearrangement, for example, involves the conversion of a hydroxamic acid to an isocyanate. organic-chemistry.org This isocyanate can then be trapped by an alcohol, such as tert-butanol, to yield the corresponding tert-butyl carbamate. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to mediate the Lossen rearrangement of various hydroxamic acids. organic-chemistry.org
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org This reaction is a highly reliable and versatile method for converting carboxylic acids into amines, ureas, and carbamates. wikipedia.orgthieme-connect.com The isocyanate intermediate is readily trapped by nucleophiles; reaction with an alcohol yields a carbamate. wikipedia.orgwikipedia.org
The synthesis of a tert-butyl carbamate via this route typically involves three steps:
Activation of a carboxylic acid: The starting carboxylic acid is converted into a more reactive derivative, such as an acid chloride or a mixed anhydride.
Formation of the acyl azide: The activated acid derivative is reacted with an azide source, like sodium azide.
Rearrangement and trapping: The acyl azide is heated to induce the rearrangement to an isocyanate, which is then trapped in situ with tert-butanol.
Recent advancements have led to one-pot procedures that convert carboxylic acids directly into Boc-protected amines. organic-chemistry.orgorgsyn.org For instance, reacting an aliphatic carboxylic acid with di-tert-butyl dicarbonate and sodium azide generates an acyl azide intermediate that spontaneously rearranges at moderate temperatures (40-50 °C) to the isocyanate, which is subsequently trapped to form the Boc-carbamate. thieme-connect.comacs.org This method is compatible with a variety of functional groups. acs.org The mechanism is considered a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org A variation known as the Darapsky degradation utilizes a Curtius rearrangement to convert α-cyanoesters into amino acids, passing through a carbamate intermediate. wikipedia.orgnih.gov
Table 3: One-Pot Curtius Rearrangement for Boc-Carbamate Synthesis
| Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|
| Aliphatic Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂ (cat.) | Mild conditions (40 °C), good functional group tolerance | organic-chemistry.orgthieme-connect.com |
| Aromatic Carboxylic Acid | Di-tert-butyl dicarbonate, NaN₃ | Higher temperatures required (75 °C) | thieme-connect.comacs.org |
Nitrile Urea (B33335) Formation and Derivatization
The synthesis of this compound involves the strategic assembly of its core components: the tert-butoxycarbonyl (Boc) protecting group, the central aminonitrile methane (B114726) unit, and the phenyl substituent. A key synthetic transformation is the introduction of the nitrile group. One effective method involves the conversion of a precursor containing a suitable leaving group, such as a hydroxyl or mesylate, into the desired nitrile via nucleophilic substitution with a cyanide salt.
A representative pathway starts from an amino alcohol precursor, such as tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate. This precursor can be synthesized from (S)-phenylglycine. The hydroxyl group is then activated, for instance, by converting it into a methanesulfonate (B1217627) (mesylate). The subsequent displacement of the mesylate group with sodium cyanide provides the target cyano-substituted carbamate. orgsyn.org This SN2 reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group. orgsyn.org
The general sequence can be summarized as:
Carbamate Formation : Protection of an amino acid or amino alcohol precursor with a tert-butoxycarbonyl group, often using di-tert-butyl dicarbonate (Boc₂O). orgsyn.orgchemicalbook.com
Activation of a Precursor : Conversion of a functional group, typically a hydroxyl group, into a good leaving group (e.g., mesylate, tosylate).
Cyanide Displacement : Nucleophilic substitution using a cyanide source, such as sodium cyanide (NaCN), to install the nitrile functionality. orgsyn.org
This methodology allows for the derivatization of various substituted phenylglycinol-derived precursors, enabling access to a range of structurally diverse analogs.
Asymmetric Synthesis of Chiral this compound Derivatives
The generation of chiral derivatives of this compound is of significant interest, and several asymmetric strategies have been developed to control the stereochemistry of the central chiral carbon. These methods leverage organocatalysis, chiral auxiliaries, and various named reactions to achieve high levels of stereoselectivity.
Organocatalytic Enantioselective Approaches
Organocatalysis offers a powerful, metal-free approach to the asymmetric synthesis of chiral amines and their derivatives. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or cyclohexane-1,2-diamine, can activate both the nucleophile and the electrophile to facilitate highly enantioselective transformations. organic-chemistry.orgmdpi.com
For the synthesis of related structures, bifunctional non-covalent organocatalysts have been employed in Michael additions. mdpi.com For instance, a squaramide catalyst derived from cyclohexane-1,2-diamine has been shown to effectively catalyze the 1,4-addition of tetramic acid derivatives to nitro-alkenes with high enantioselectivity. mdpi.com A similar strategy involving the reaction of a suitable pronucleophile with an N-Boc protected imine of benzaldehyde, catalyzed by a chiral organocatalyst, could provide an enantioselective route to the target compound. Thiourea-based catalysts are particularly effective in activating imines towards nucleophilic attack while controlling the facial selectivity. organic-chemistry.org
Table 1: Representative Organocatalysts in Asymmetric Synthesis
| Catalyst Type | Reaction | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Proline | Mannich Reaction | High dr and ee | orgsyn.org |
| Thiourea Cinchona Alkaloid | Mannich Reaction | High yields and enantioselectivities | organic-chemistry.org |
Chiral Auxiliary-Mediated Diastereoselective Syntheses
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. The tert-butanesulfinamide group, developed by the Ellman lab, is a highly versatile and widely used chiral auxiliary for the asymmetric synthesis of amines. yale.eduiupac.org
The synthesis begins with the condensation of a chiral tert-butanesulfinamide with benzaldehyde to form the corresponding N-sulfinyl imine. This imine serves as a powerful electrophile. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of a cyanide source (e.g., from TMSCN or Et₂AlCN) to the opposite face. iupac.orgresearchgate.net This addition proceeds with a high degree of diastereoselectivity. nih.gov The final step involves the facile acidic cleavage of the sulfinyl group, which can be done without affecting the Boc protecting group, to yield the enantiomerically enriched aminonitrile. iupac.org This method provides a reliable and predictable pathway to either enantiomer of the target product, as both (R)- and (S)-tert-butanesulfinamide are readily available. yale.edu
Asymmetric Mannich Reaction Pathways
The asymmetric Mannich reaction is a cornerstone for the synthesis of chiral β-amino carbonyl compounds and can be adapted for the synthesis of α-amino nitrile precursors. orgsyn.org This reaction involves the addition of a nucleophile (e.g., an enolate or its equivalent) to an imine.
In a notable approach, an N-Boc-protected imine, derived from benzaldehyde and tert-butyl carbamate, is reacted with an aldehyde in the presence of an organocatalyst like (S)-proline. orgsyn.org This three-component reaction can produce chiral β-amino aldehydes with high diastereoselectivity and enantioselectivity. orgsyn.org While this pathway does not directly yield the cyano group, the resulting aldehyde can be further transformed into the nitrile.
Alternatively, a highly enantioselective Mannich reaction can be achieved using stable α-amido sulfones as precursors for the in-situ generation of carbamate-protected imines. organic-chemistry.org This method, catalyzed by a bifunctional organic catalyst like a 9-thiourea cinchona alkaloid, allows for the conversion of aldehydes into optically active β-amino acids and their derivatives with high enantioselectivity. organic-chemistry.org The choice of catalyst can be crucial; for instance, phosphazene bases have been shown to favor the formation of specific diastereomers in Mannich additions to N-(tert-butanesulfinyl)imines. rsc.org
Table 2: Conditions for Asymmetric Mannich Reactions
| Catalyst/Auxiliary | Nucleophile | Electrophile | Stereoselectivity | Reference |
|---|---|---|---|---|
| (S)-Proline | Propionaldehyde | N-Boc-benzaldimine | High dr, High ee | orgsyn.org |
| (SS)-N-(tert-butanesulfinyl) | Malonic acid derivatives | Trifluoroacetaldimine | up to 99/1 dr | rsc.org |
Catalytic Asymmetric Cyanosilylation Techniques
Catalytic asymmetric cyanosilylation, often referred to as an asymmetric Strecker reaction, is a direct and efficient method for preparing chiral α-aminonitriles. The reaction involves the addition of a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN), to an imine, catalyzed by a chiral catalyst.
For the synthesis of this compound, the substrate would be the N-Boc imine of benzaldehyde. Various chiral metal complexes (e.g., based on Ti, Al, or Zr) or organocatalysts can be used to catalyze this transformation. The catalyst forms a chiral complex with the imine, activating it for nucleophilic attack and directing the cyanide addition to one of the enantiotopic faces of the imine carbon. This approach is highly atom-economical and provides direct access to the desired protected aminonitrile in a single stereocontrolled step. The resulting silylated intermediate is then hydrolyzed during workup to yield the final product.
Stereoselective Alkylation and Stereochemical Control
Stereoselective alkylation provides another route to the target molecule. This strategy could involve the deprotonation of a precursor like tert-butyl (phenyl)methylcarbamate using a strong base to form a stabilized anion, followed by reaction with a cyanating agent (e.g., cyanogen (B1215507) bromide or p-toluenesulfonyl cyanide). The stereochemical control would be achieved by using a chiral base, a chiral phase-transfer catalyst, or by incorporating a chiral auxiliary into the substrate.
Alternatively, a related substrate such as tert-butyl (cyano)methylcarbamate could be deprotonated and then subjected to stereoselective phenylation. However, the direct stereoselective C-H cyanation or phenylation at the α-amino position is challenging. A more common approach involves the alkylation of a glycine-derived Schiff base. For instance, the enolate of an N-protected glycine (B1666218) ester can be alkylated using a chiral phase-transfer catalyst, followed by conversion of the ester to the target structure. The pre-existing chirality on a reactant can also be used to control the stereochemistry of subsequent reactions. acs.org
Advanced Catalytic Systems in the Synthesis of this compound
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of α-aminonitriles through the Strecker reaction. organic-chemistry.org The NHC-catalyzed cyanation of imines offers a metal-free alternative to traditional methods.
The synthesis of this compound can be envisioned via the NHC-catalyzed addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to N-(tert-butoxycarbonyl)benzaldimine. The reaction is typically catalyzed by an imidazolium (B1220033) salt in the presence of a base to generate the active NHC species in situ. organic-chemistry.org
A plausible reaction mechanism involves the activation of TMSCN by the NHC. The resulting nucleophilic cyanide equivalent then adds to the electrophilic carbon of the imine, affording the desired α-aminonitrile product after workup. Research by Fukuda et al. demonstrated the first NHC-catalyzed Strecker reaction of aldimines with TMSCN. organic-chemistry.org Although this study focused on N-tosyl aldimines, the methodology provides a strong foundation for its application to N-Boc protected imines.
The optimal conditions reported involve using 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride as the precatalyst with potassium tert-butoxide as the base in tetrahydrofuran (B95107) (THF) at 0°C. organic-chemistry.org These conditions have been shown to be effective for a range of aromatic and aliphatic aldimines, suggesting their potential applicability to the synthesis of this compound.
Table 1: NHC-Catalyzed Strecker Reaction of Aldimines
| Entry | Aldimine Substrate | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | N-Tosylbenzaldimine | 5 | 95 |
| 2 | N-Tosyl-4-chlorobenzaldimine | 5 | 92 |
| 3 | N-Tosyl-4-methoxybenzaldimine | 5 | 98 |
| 4 | N-Tosylcinnamaldimine | 5 | 85 |
Data adapted from Fukuda, Y. et al., Synthesis, 2006. organic-chemistry.org
Rhodium(III)-catalyzed C–H activation has become a powerful tool for the synthesis of complex organic molecules. While direct α-cyanation of N-Boc protected benzylamines via C-H activation is still an emerging area, related transformations suggest the feasibility of this approach. For instance, rhodium(III) catalysts have been successfully employed for the arylation of N-Boc-imines through a C–H bond functionalization pathway. nih.gov
A potential strategy for the synthesis of this compound could involve the directed C–H cyanation of a suitable precursor. Research on Rh(III)-catalyzed direct cyanation of aromatic C-H bonds has demonstrated the use of a directing group to achieve regioselective cyanation. nih.gov Adapting this methodology to an aliphatic C-H bond adjacent to the nitrogen of an N-Boc protected amine is a promising research direction.
The catalytic cycle for such a transformation would likely involve the coordination of the directing group to the Rh(III) center, followed by C–H activation to form a rhodacycle intermediate. Subsequent reaction with a cyanide source, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), would lead to the formation of the C–CN bond and regeneration of the active catalyst. nih.gov
Table 2: Rhodium(III)-Catalyzed Arylation of N-Boc-benzaldimine
| Entry | Aryl Source | Catalyst System | Yield (%) |
|---|---|---|---|
| 1 | 2-Phenylpyridine | [CpRhCl₂]₂ / AgSbF₆ | 55 |
| 2 | 2-(p-Tolyl)pyridine | [CpRhCl₂]₂ / AgSbF₆ | 78 |
| 3 | 2-(p-Anisyl)pyridine | [Cp*RhCl₂]₂ / AgSbF₆ | 85 |
Data extrapolated from related Rh(III)-catalyzed C-H functionalization reactions. nih.gov
Calcium-based catalysts offer a more sustainable and environmentally friendly alternative to transition-metal catalysts. Calcium(II) complexes have been shown to be effective in promoting Strecker-type reactions for the synthesis of α-aminonitriles. qub.ac.uk
The synthesis of this compound can be achieved through a calcium-catalyzed reaction of N-(tert-butoxycarbonyl)benzaldimine with a cyanide source. A study by Gammack et al. describes an operationally simple calcium-catalyzed Strecker-type reaction using Ca(NTf₂)₂ as the catalyst. qub.ac.uk This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.
The proposed mechanism involves the activation of the imine by the Lewis acidic calcium center, rendering it more susceptible to nucleophilic attack by the cyanide anion. The use of TMSCN as the cyanide source is common in these reactions.
Table 3: Calcium-Catalyzed Strecker-Type Reaction of N,O-Acetals
| Entry | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | N-Benzoyl-N,O-acetal of benzaldehyde | Ca(NTf₂)₂ / nBu₄NPF₆ | 86 |
| 2 | N-Benzoyl-N,O-acetal of 4-chlorobenzaldehyde | Ca(NTf₂)₂ / nBu₄NPF₆ | 82 |
| 3 | N-Boc-N,O-acetal of benzaldehyde | Ca(NTf₂)₂ / nBu₄NPF₆ | 75 |
Data adapted from Gammack, C. et al., Chem. Commun., 2021. qub.ac.uk
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them attractive candidates for heterogeneous catalysis.
While the direct application of MOFs for the synthesis of this compound has not been extensively reported, MOF-based catalysts have shown significant promise in related cyanation reactions. For example, a magnetic MOF-based catalyst, Pd@magnetic amine-functionalized UiO-66-NH₂, has been successfully used for the cyanation of aryl halides using K₄[Fe(CN)₆] as a green cyanide source. nih.gov
A potential synthetic route to this compound could involve a heterogeneous catalytic system where an appropriate MOF facilitates the Strecker reaction between N-(tert-butoxycarbonyl)benzaldimine and a cyanide source. The porous structure of the MOF could enhance the reaction by concentrating the reactants and providing catalytically active metal sites. The reusability of MOF catalysts is another significant advantage, contributing to more sustainable chemical processes.
Table 4: MOF-Catalyzed Cyanation of Aryl Halides
| Entry | Aryl Halide | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Bromobenzene | Pd@magnetic amine-functionalized UiO-66-NH₂ | KOH | 88 |
| 2 | 4-Bromotoluene | Pd@magnetic amine-functionalized UiO-66-NH₂ | KOH | 92 |
| 3 | 4-Bromoanisole | Pd@magnetic amine-functionalized UiO-66-NH₂ | KOH | 95 |
Data adapted from Nasrollahzadeh, M. et al., Sci. Rep., 2021. nih.gov
Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Carbamate (B1207046) Formation and Cleavage
The carbamate linkage, specifically the Boc group, is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the protection of amines. bzchemicals.commasterorganicchemistry.com Its formation and cleavage have been extensively studied, providing a robust understanding of the underlying mechanisms.
The tert-butoxycarbonyl (Boc) group is prized for its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, yet its facile removal under mild acidic conditions makes it an invaluable protecting group for amines. masterorganicchemistry.comtotal-synthesis.com The deprotection mechanism is a classic example of acid-catalyzed fragmentation.
The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). bzchemicals.comtotal-synthesis.comcommonorganicchemistry.com This initial protonation increases the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes a fragmentation process, leading to the loss of a stable tertiary carbocation, the tert-butyl cation. total-synthesis.comcommonorganicchemistry.com This step is driven by the significant stability of the resulting cation.
The tert-butyl cation can then undergo several transformations, including deprotonation to form isobutene gas, reaction with a nucleophilic scavenger, or polymerization. total-synthesis.comcommonorganicchemistry.com The other product of this fragmentation is a carbamic acid intermediate. bzchemicals.comcommonorganicchemistry.comjk-sci.com This carbamic acid is unstable and readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas and liberating the free amine. bzchemicals.comcommonorganicchemistry.comjk-sci.com The evolution of two gaseous byproducts, isobutene and carbon dioxide, provides a strong thermodynamic driving force for the reaction. total-synthesis.comcommonorganicchemistry.com
Key Steps in Boc Deprotection:
Protonation: The carbamate oxygen is protonated by a strong acid. bzchemicals.comcommonorganicchemistry.com
Fragmentation: Loss of the stable tert-butyl cation to form a carbamic acid. bzchemicals.comcommonorganicchemistry.com
Decarboxylation: The carbamic acid decomposes to the free amine and carbon dioxide. bzchemicals.commasterorganicchemistry.com
This well-understood mechanism allows for the selective deprotection of Boc-protected amines in the presence of other acid-labile or base-labile protecting groups, a concept known as orthogonality in chemical synthesis. total-synthesis.com
While the Boc group is generally resistant to basic hydrolysis, the carbamate moiety can undergo hydrolysis under certain conditions, particularly under strong alkaline catalysis. total-synthesis.comresearchgate.net The mechanism of hydrolysis for carbamates can proceed through different pathways depending on the structure of the carbamate and the reaction conditions.
For N-methylcarbamates, alkaline hydrolysis can occur via an elimination-conjugate base (E1cB) mechanism. researchgate.net This pathway involves the abstraction of the proton from the nitrogen atom by a strong base, forming an anionic intermediate. This intermediate then expels the phenoxide leaving group and forms methyl isocyanate, which is subsequently hydrolyzed to methylamine (B109427) and carbon dioxide. researchgate.net
However, for a sterically hindered carbamate like a tert-butyl carbamate, direct nucleophilic attack at the carbonyl carbon (a bimolecular substitution or SN2-type mechanism) is less likely due to the bulky tert-butyl group. total-synthesis.com The stability of the Boc group to basic conditions is a key feature of its utility as a protecting group. total-synthesis.com Studies on other carbamates have shown that the changeover from an E1cB to a bimolecular substitution mechanism can be influenced by the pKa of the leaving group. researchgate.net
Reactivity of the Cyano Group within the Carbamate Framework
The cyano (or nitrile) group is a versatile functional group that can undergo a variety of chemical transformations. libretexts.orgchemistrysteps.com Its presence in tert-butyl cyano(phenyl)methylcarbamate introduces a site for nucleophilic attack and further derivatization. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com
The nitrile group can react with a wide range of nucleophiles. For instance, Grignard reagents can add to the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com Similarly, organolithium reagents react in a similar fashion. chemistrysteps.com
Reduction of the nitrile group is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine. libretexts.orgchemistrysteps.com This reaction proceeds through the nucleophilic addition of hydride ions. The use of milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com
The cyano group serves as a valuable synthetic handle for further molecular elaboration. researchgate.net It can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. libretexts.orgchemistrysteps.com This transformation is a common method for introducing a carboxyl group into a molecule.
Furthermore, the nitrile group can participate in cycloaddition reactions and can be used to construct heterocyclic rings. researchgate.net Its reactivity makes it a key component in the synthesis of various nitrogen-containing compounds. The presence of the adjacent carbamate and phenyl groups in this compound can influence the reactivity of the cyano group through electronic and steric effects.
Transformations Involving the Phenyl and Tert-butyl Moieties
The phenyl and tert-butyl groups of this compound also possess characteristic reactivities, although they are generally less reactive than the carbamate and cyano functionalities under many conditions.
The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The position of substitution (ortho, meta, or para) will be directed by the electron-donating or -withdrawing nature of the substituent attached to the ring.
The tert-butyl group is known for its steric bulk, which can influence the reactivity of the rest of the molecule by sterically hindering access to reactive sites. rsc.org While generally stable, the tert-butyl group can be cleaved under strongly acidic conditions or through specific enzymatic pathways. nih.govbris.ac.ukresearchgate.net For instance, studies on related molecules like tert-butyl esters have shown that cleavage can be achieved under various acidic conditions. bris.ac.ukresearchgate.net Additionally, the metabolism of compounds containing a tert-butylphenyl moiety has shown that the tert-butyl group can be hydroxylated by enzymatic action. nih.gov
Substituent Effects on Phenyl Ring Reactivity
The phenyl ring of the parent compound is subject to electrophilic aromatic substitution. The reactivity of the ring and the orientation of incoming electrophiles are influenced by the electronic properties of the substituent already present at the benzylic position, as well as any other groups on the ring. Substituents can be broadly classified as either activating or deactivating. lumenlearning.com
Activating groups increase the rate of electrophilic aromatic substitution compared to benzene (B151609) by donating electron density to the ring, thereby stabilizing the carbocation intermediate. lumenlearning.com Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction rate. lumenlearning.comstudymind.co.uk
Electron-Donating Groups (Activating): These groups, such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R), increase the electron density of the benzene ring through inductive or resonance effects. studymind.co.ukminia.edu.eg This makes the ring more susceptible to attack by electrophiles. For instance, phenol (B47542) (-OH substituent) undergoes nitration approximately 1,000 times faster than benzene. lumenlearning.com These groups typically direct incoming electrophiles to the ortho and para positions.
Electron-Withdrawing Groups (Deactivating): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) pull electron density away from the ring, making it less reactive. studymind.co.uklibretexts.org The nitro group, for example, can make the ring millions of times less reactive than benzene. lumenlearning.com These substituents generally direct incoming electrophiles to the meta position. libretexts.org Halogens are an exception, as they are deactivating due to their inductive effect but are ortho, para-directing due to their resonance effect.
| Substituent Group | Effect on Reactivity | Directing Effect | Governing Factor |
|---|---|---|---|
| -OH, -NH₂, -OR | Strongly Activating | Ortho, Para | Resonance Donation |
| -CH₃, -R (Alkyl) | Weakly Activating | Ortho, Para | Inductive Donation |
| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |
| -CHO, -COR, -CO₂R | Moderately Deactivating | Meta | Inductive & Resonance Withdrawal |
| -CN, -SO₃H, -NO₂ | Strongly Deactivating | Meta | Inductive & Resonance Withdrawal |
Chemical Modifications and Stability of the Tert-butyl Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its specific stability profile. wikipedia.org Its robustness and selective removal are key to its utility. nbinno.com
The Boc group is characterized by its stability under a wide range of conditions, including most nucleophiles and bases. organic-chemistry.orgresearchgate.net This allows for chemical modifications to other parts of a molecule without disturbing the protected amine. However, the Boc group is intentionally designed to be labile under acidic conditions. wikipedia.org
Cleavage of the tert-butyl carbamate is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent such as dichloromethane (B109758) or methanol. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then forms isobutylene (B52900) and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. wikipedia.orgchemistrysteps.com A potential complication is the tendency of the intermediate t-butyl cation to alkylate other nucleophilic residues in the substrate; this can be mitigated by using "scavengers" like anisole (B1667542) or thiophenol. wikipedia.orgorganic-chemistry.org
| Condition/Reagent Class | Stability of Boc Group | Outcome |
|---|---|---|
| Strong Acids (e.g., TFA, HCl) | Labile | Cleavage to free amine, CO₂, and isobutylene |
| Bases (e.g., NaOH, NEt₃, t-BuOK) | Stable | No reaction |
| Nucleophiles (e.g., RLi, RMgX, NH₃) | Stable | No reaction |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | No reaction |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | No reaction |
Investigation of Rearrangement Reactions
Rearrangement reactions provide powerful methods for synthesizing complex molecules by altering the carbon skeleton. The Curtius and Hofmann rearrangements are notable for their ability to generate isocyanate intermediates, which are versatile precursors for amines and their derivatives.
Curtius Rearrangement in Isocyanate Generation
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the expulsion of nitrogen gas. wikipedia.orgrsc.org This reaction is a reliable method for converting a carboxylic acid into a primary amine, carbamate, or urea (B33335) derivative after trapping the isocyanate with a suitable nucleophile. nih.gov
The mechanism is believed to be a concerted process where the R-group migrates to the nitrogen atom simultaneously with the loss of dinitrogen. wikipedia.org This concerted nature ensures that the stereochemistry of the migrating group is fully retained. nih.govnih.gov
The synthesis begins with a carboxylic acid, which is converted into an acyl azide. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov Upon heating, the acyl azide rearranges to the isocyanate. wikipedia.org If this reaction is performed in the presence of tert-butanol, the resulting isocyanate is trapped to form a Boc-protected amine, a structure directly related to this compound. wikipedia.org
Hofmann Rearrangement Applications
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org The reaction proceeds by treating the amide with bromine or chlorine in a strongly basic aqueous solution. libretexts.org
The key steps of the mechanism involve:
Deprotonation of the amide by the base.
Reaction of the resulting anion with bromine to form an N-bromoamide.
A second deprotonation to yield a bromoamide anion.
Rearrangement of the bromoamide anion, where the R-group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.org
The isocyanate intermediate is then hydrolyzed in the aqueous base to a carbamic acid, which spontaneously decarboxylates to give the primary amine. chemistrysteps.comwikipedia.org
A significant variation of this reaction involves trapping the isocyanate intermediate with an alcohol instead of water. wikipedia.org For instance, if the reaction is carried out in the presence of tert-butyl alcohol, the isocyanate is trapped to form a tert-butoxycarbonyl (Boc)-protected amine. wikipedia.org This application provides a direct synthetic route to carbamates like the one being studied.
Aza-Benzoin Condensation Mechanisms
The aza-Benzoin condensation is a carbon-carbon bond-forming reaction that couples an aldehyde with an activated imine to produce an α-amino ketone. mdpi.comresearchgate.net This reaction is efficiently catalyzed by N-heterocyclic carbenes (NHCs). mdpi.com
The general mechanism begins with the NHC catalyst adding to an aldehyde, which, after a proton transfer, forms a nucleophilic Breslow intermediate. mdpi.com This intermediate represents a polarity reversal (umpolung) of the original aldehyde's electrophilic carbonyl carbon. mdpi.com The Breslow intermediate then attacks an electrophilic imine. In the context of the target compound, (Z)-tert-butyl(cyano(phenyl))methylene)carbamate has been used as an effective imine acceptor in such reactions. mdpi.com The subsequent collapse of the resulting intermediate eliminates the NHC catalyst, which re-enters the catalytic cycle, and yields the final α-amino ketone product. researchgate.net
The use of activated imines, such as N-Boc protected variants, is crucial for the success of the reaction. researchgate.net The reaction of (Z)-tert-butyl(cyano(phenyl))methylene)carbamate as the acceptor in these condensations has been shown to proceed with good yields, demonstrating its utility as a substrate in these advanced NHC-catalyzed transformations. mdpi.com
Advanced Spectroscopic Elucidation in Complex Synthetic Pathways
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including tert-butyl cyano(phenyl)methylcarbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.
In the ¹H NMR spectrum, the protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5 ppm due to the nine equivalent protons. The aromatic protons of the phenyl group would typically resonate in the 7.3-7.5 ppm region, showing complex splitting patterns depending on the substitution. The single proton on the chiral center (the methine proton) is of particular diagnostic importance. Its chemical shift and coupling to adjacent protons would confirm its position. The N-H proton of the carbamate (B1207046) group would appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals would include the quaternary and methyl carbons of the tert-butyl group, the carbons of the phenyl ring, the characteristic signal for the nitrile carbon (C≡N) typically found around 115-120 ppm, and the carbonyl carbon (C=O) of the carbamate group, which resonates further downfield, often in the 150-155 ppm range.
For complex structural and stereochemical assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. For molecules with multiple chiral centers, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, thereby elucidating the relative stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual values may vary.)
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 9H, singlet | ~1.5 | ~28.3 |
| C (CH₃)₃ | Quaternary Carbon | - | ~81.0 |
| Ar-H | 5H, multiplet | ~7.3 - 7.5 | ~125 - 135 |
| CH | 1H, singlet/multiplet | Variable | ~55 - 65 |
| NH | 1H, broad singlet | Variable | - |
| C=O | Carbonyl Carbon | - | ~153.0 |
| C≡N | Nitrile Carbon | - | ~118.0 |
High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound (C₁₃H₁₆N₂O₂), the exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. An experimental HRMS measurement that matches this calculated value provides definitive confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The ESI (Electrospray Ionization) technique is commonly used for such analyses, often detecting the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Table 2: HRMS Data for a Representative Carbamate Compound (Example based on tert-butyl phenylcarbamate, illustrating the principle)
| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |
| [C₁₁H₁₅NO₂ + Na]⁺ | 216.1000 | 216.0995 | -2.3 |
This level of accuracy, typically within 5 ppm, leaves little ambiguity as to the molecular formula of the synthesized compound, serving as a crucial piece of evidence in its characterization. rsc.org
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.
For this compound, several key absorptions would be expected:
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and methyl groups) appear just below 3000 cm⁻¹. libretexts.org
C≡N Stretch: A sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.
C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate moiety. libretexts.org
C-O Stretch: Absorptions corresponding to the C-O bonds of the carbamate will be present in the 1200-1300 cm⁻¹ region. libretexts.org
C-C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon bonds within the phenyl ring. youtube.com
The presence of all these characteristic bands in the IR spectrum provides strong evidence for the proposed structure of the molecule.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Carbamate | N-H stretch | 3300 - 3400 | Medium |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |
| Alkyl Groups | C-H stretch | 2850 - 3000 | Medium-Strong |
| Nitrile | C≡N stretch | 2220 - 2260 | Medium, Sharp |
| Carbamate | C=O stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| Carbamate | C-O stretch | 1200 - 1300 | Strong |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a stereocenter at the carbon atom bonded to the phenyl, cyano, and carbamate groups, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. gcms.cz
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® or CHIRALCEL®), are commonly employed for this purpose. mdpi.com
The experimental setup involves dissolving the sample in a suitable mobile phase, typically a mixture of alkanes (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). orgsyn.org The mixture is then passed through the chiral column, and the separated enantiomers are detected by a UV detector. The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. For instance, a successful asymmetric synthesis would ideally yield a chromatogram with one major peak and one very minor peak, indicating a high ee. d-nb.info
Table 4: Typical Conditions for Chiral HPLC Analysis of Chiral Carbamates
| Parameter | Condition |
| Column | CHIRALPAK AS-H or similar |
| Mobile Phase | e.g., 2% Isopropanol in Heptane |
| Flow Rate | e.g., 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Result | Separation of enantiomers with distinct retention times (t_R) |
This analytical method is crucial not only for confirming the success of an asymmetric synthesis but also for ensuring the enantiomeric purity of the final compound, which is often critical in pharmaceutical and biological applications. mdpi.com
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Rotational Barrier Determination in N-Aryl Carbamates
The structure of N-aryl carbamates is characterized by hindered rotation around the carbamate (B1207046) C–N bond, which arises from the partial double bond character due to amide resonance. nd.eduacs.org This restriction results in the existence of distinct rotational isomers, or rotamers, typically referred to as syn and anti (or cis and trans). acs.orgnih.gov The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. nih.gov In tert-butyl cyano(phenyl)methylcarbamate, the bulky tert-butyl group and the phenyl ring significantly influence the conformational landscape.
The rotational barrier of the C–N bond in carbamates is generally 3–4 kcal/mol lower than in analogous amides, a difference attributed to electronic and steric perturbations from the additional carboxyl oxygen. nih.gov For N-arylcarbamates, the barrier is further lowered compared to N-alkylcarbamates. nih.gov For instance, the rotational barrier for a typical N-alkylcarbamate is approximately 16 kcal/mol, whereas for N-phenylcarbamate, it drops to about 12.5 kcal/mol. nih.gov This decrease is caused by the electron-withdrawing nature of the N-aryl group, which reduces the dipolar character of the carbamate ground state and imparts more single-bond character to the C-N bond. nd.edu
Studies on a series of tert-butyl N-methyl-N-aryl carbamates have systematically investigated the influence of substituents on the aryl ring on the rotational barrier (ΔG‡). A linear free energy relationship has been observed, where electron-donating groups on the N-aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This confirms that rotation about the C–N bond involves a change in charge distribution at the nitrogen atom. nd.edu The steric hindrance in the carbamate system can force the N-aryl ring out of co-planarity with the carbamate C–N bond, which attenuates the resonance effects of the substituents. nd.edu
| Substituent (R) on N-Aryl Ring | Rotational Barrier (ΔG‡) at 243 K (kcal/mol) |
|---|---|
| p-OCH3 | 12.5 |
| p-CH3 | 12.3 |
| H | 12.0 |
| p-Cl | 11.6 |
| p-CF3 | 11.1 |
| p-NO2 | 10.7 |
Data adapted from studies on substituted t-butyl N-methyl-N-aryl carbamates, which serve as a model for understanding the electronic effects on the rotational barrier in this compound. nd.edu
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are employed to investigate the electronic properties of carbamates. researchgate.net These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity indices. For a molecule like this compound, these methods can elucidate the electronic structure that governs its chemical behavior.
The tert-butyloxycarbonyl (Boc) group is widely used for protecting amines. researchgate.netorganic-chemistry.org Its electronic nature is well-understood; it is stable against many nucleophiles and bases but can be removed under acidic conditions. researchgate.netnih.gov Quantum calculations can model the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. bsu.by
| Calculated Property | Typical Significance |
|---|---|
| HOMO Energy | Indicates susceptibility to electrophilic attack; higher energy means more reactive. |
| LUMO Energy | Indicates susceptibility to nucleophilic attack; lower energy means more reactive. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Mulliken Charges | Describes the partial atomic charges, identifying electrophilic and nucleophilic centers. researchgate.net |
| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
This table summarizes key electronic properties that can be determined through quantum chemical calculations for this compound and their general implications for reactivity.
Molecular Design and Theoretical Prediction of Synthetic Pathways
Computational modeling is instrumental in designing and predicting feasible synthetic routes for complex molecules. The synthesis of this compound can be envisioned as a derivative of the Strecker amino acid synthesis. wikipedia.orgorganic-chemistry.org The classical Strecker reaction involves the three-component condensation of an aldehyde (benzaldehyde), a cyanide source (like hydrogen cyanide), and a nitrogen source (ammonia) to form an α-aminonitrile. wikipedia.orgnih.gov
Theoretical studies can model the reaction mechanism of this process. The first step involves the formation of an imine from benzaldehyde (B42025) and the nitrogen source, followed by the nucleophilic attack of the cyanide ion on the iminium carbon to yield the α-aminonitrile, 2-amino-2-phenylacetonitrile. wikipedia.orgnih.gov To obtain the final product, this intermediate would then be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347). organic-chemistry.org
Alternatively, a modified Strecker reaction could be theoretically modeled using a pre-protected nitrogen source. Computational methods, particularly DFT, can be used to:
Evaluate Intermediates: Determine the structure and stability of proposed intermediates, such as the initial imine or iminium ion. wikipedia.org
Map Reaction Coordinates: Trace the energy profile along the reaction pathway to identify transition states and activation barriers. mdpi.com
Assess Catalyst Effects: Model the role of organocatalysts, which have been used in asymmetric Strecker reactions, with DFT calculations helping to explain the observed stereoselectivity. mdpi.com
By computing the thermodynamics and kinetics of potential pathways, molecular modeling helps in selecting the most efficient and viable synthetic strategy before extensive experimental work is undertaken. mdpi.com
Density Functional Theory (DFT) Applications in Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the energetics of chemical reactions, offering a good balance between accuracy and computational cost. researchgate.netresearchgate.net It is particularly valuable for calculating the thermodynamics (reaction energies) and kinetics (activation energies) of reactions involving carbamates and their precursors.
In the context of synthesizing this compound, DFT can be applied to several key steps. For the formation of the carbamate moiety itself, numerous DFT studies have investigated the reaction between amines and sources of CO2 or other carbonyl compounds. acs.orgresearchgate.netrsc.org These studies have elucidated mechanistic details, such as whether the reaction proceeds through a zwitterionic intermediate or a concerted pathway. researchgate.net The calculations provide Gibbs free energies of activation (ΔG‡) and reaction (ΔGr), which indicate the kinetic feasibility and thermodynamic favorability of the reaction. rsc.org
For example, DFT calculations on the carboxylation of anilines to form carbamates have shown how the choice of base significantly impacts the activation barrier. rsc.org Stronger bases were computationally shown to lower the barrier for the reaction, in good agreement with experimental results. rsc.org The transition state structures can be located and analyzed, providing a three-dimensional picture of the bond-forming and bond-breaking processes. nih.gov Such computational validation confirms the plausibility of proposed mechanisms and helps optimize reaction conditions by predicting the energetic landscape. mdpi.com
| Base Used in Carbamate Formation | Computed Activation Free Energy (ΔG‡) (kcal/mol) | Computed Reaction Free Energy (ΔGr) (kcal/mol) |
|---|---|---|
| None (aniline only) | 19.0 | 19.1 |
| DIPEA | 18.3 | 0.7 |
| DIPA | 18.0 | -0.2 |
| TMG | 14.9 | -4.1 |
| tBuTMG | 13.5 | -8.1 |
Data from a DFT study on the carboxylation of 4-nitroaniline, illustrating how computational energetics can predict the effect of different bases on carbamate formation. rsc.org DIPEA = N,N-Diisopropylethylamine, DIPA = Diisopropylamine, TMG = 1,1,3,3-Tetramethylguanidine, tBuTMG = tert-Butyltetramethylguanidine.
Applications in Complex Organic Synthesis
Utility as Synthetic Intermediates for Complex Organic Molecules
Tert-butyl cyano(phenyl)methylcarbamate and its analogs serve as highly valuable intermediates in the synthesis of a diverse range of complex organic molecules. The dual functionality of a protected amine and a reactive nitrile group allows for a variety of chemical manipulations, rendering it a versatile building block for constructing sophisticated molecular architectures. nih.gov
One significant application lies in the synthesis of heterocyclic compounds. For instance, N-Boc-α-amino nitriles can be converted into tetrazole analogs of amino acids. researchgate.net This transformation is achieved through a [2+3] cycloaddition reaction between the Boc-α-amino nitrile and sodium azide (B81097), typically catalyzed by a Lewis acid like zinc bromide. researchgate.net The resulting tetrazoles are considered bioisosteres of carboxylic acids and are of interest in medicinal chemistry for the development of new therapeutic agents.
The synthetic utility of this intermediate is further exemplified by the detailed, high-yielding, large-scale synthesis of its stereoisomer, tert-butyl (1R)-2-cyano-1-phenylethylcarbamate. researchgate.net This procedure underscores the importance of such N-Boc protected α- and β-aminonitriles as key precursors for a variety of more complex molecules. The robust nature of the synthesis allows for the production of significant quantities of the intermediate, making it readily accessible for multistep synthetic routes.
Furthermore, the nitrile group can undergo a variety of transformations, such as hydrolysis to carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones, thus providing access to a wide array of functional groups and molecular scaffolds. The phenyl group also offers a site for further functionalization through electrophilic aromatic substitution reactions, adding another layer of versatility to this synthetic intermediate.
Strategic Employment of N-Protection in Multistep Organic Syntheses
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its presence in this compound is a key feature that allows for its strategic use in complex, multistep syntheses. The Boc group offers robust protection for the nitrogen atom, remaining stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. nih.gov This stability is crucial when performing chemical transformations on other parts of the molecule, such as the nitrile or the phenyl group.
A primary advantage of the Boc protecting group is its susceptibility to removal under specific and mild acidic conditions, typically using reagents like trifluoroacetic acid (TCA) in a solvent such as dichloromethane (B109758) (DCM), or with ethereal solutions of hydrogen chloride. This orthogonality allows for the selective deprotection of the amine at a desired stage of a synthetic sequence without affecting other acid-labile or base-labile functional groups that may be present in the molecule.
This strategic employment of the N-Boc group is critical in, for example, peptide synthesis or the elaboration of complex natural products, where sequential and selective deprotection of multiple functional groups is often required. By masking the reactivity of the amine, chemists can direct reactions to other sites with high precision, thereby avoiding unwanted side reactions and simplifying purification processes.
The stability and selective removal of the Boc group make this compound a highly adaptable and predictable building block in the design and execution of intricate synthetic pathways. nih.gov
Role as Precursors in Building Block Chemistry for Advanced Materials and Bioactive Compounds
This compound and related N-Boc protected α-aminonitriles are valuable precursors in building block chemistry for the synthesis of advanced materials and a variety of bioactive compounds. Their inherent chemical functionalities allow for their incorporation into larger, more complex structures with tailored properties.
In the realm of materials science, the bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and functional materials. nbinno.com The amine, once deprotected, and the nitrile group can be utilized in polymerization reactions. For example, the amine can participate in the formation of polyamides or polyimides, while the nitrile group could be involved in polymerization initiation or cross-linking processes. The phenyl ring also provides a rigid structural unit that can influence the physical and thermal properties of the resulting materials.
From a medicinal chemistry perspective, these compounds are crucial building blocks for bioactive molecules. As previously mentioned, they can be converted to tetrazole-containing compounds, which are important in drug design due to their bioisosteric relationship with carboxylic acids. researchgate.net N-acylated α-aminonitriles, which can be derived from these precursors, are a known class of mechanism-based inhibitors for serine and cysteine proteases, highlighting their potential in the development of targeted therapeutics. nih.gov
Furthermore, α-aminonitriles are direct precursors to α-amino acids through hydrolysis of the nitrile group. This provides a route to both natural and unnatural amino acids, which are fundamental components of peptides and proteins and are widely used in pharmaceutical research and development. The ability to synthesize a diverse library of α-amino acids from various α-aminonitrile building blocks is a powerful tool in the exploration of new bioactive peptides and peptidomimetics.
Development of Novel Chemical Reagents and Catalysts
While the primary application of this compound is as a synthetic intermediate and building block, its structural motifs have the potential to be incorporated into the design of novel chemical reagents and catalysts. The development of chiral ligands from molecules containing similar structural features is an active area of research.
The core structure, possessing a stereocenter at the α-carbon, makes chiral versions of this compound attractive starting materials for the synthesis of chiral ligands for asymmetric catalysis. Chiral phosphine (B1218219) ligands, for instance, are pivotal in many transition-metal-catalyzed asymmetric reactions. tcichemicals.com The synthesis of P-chirogenic phosphine ligands often involves the use of optically pure starting materials to introduce chirality. A molecule like this compound, if resolved into its enantiomers, could potentially be transformed into a novel chiral ligand. The amine functionality, after deprotection, could serve as a coordination site or a handle for further elaboration into a ligand scaffold.
Q & A
Basic: What are the standard synthetic routes for tert-butyl cyano(phenyl)methylcarbamate?
Methodological Answer:
The compound is typically synthesized via carbamate formation. A common approach involves reacting a cyano(phenyl)methylamine derivative with tert-butyl chloroformate in the presence of a base like triethylamine (Et3N) under anhydrous conditions (e.g., dichloromethane at 0–25°C). Post-reaction, purification is achieved via column chromatography or recrystallization .
Key Steps:
- Reagent Ratios: 1:1 molar ratio of amine to tert-butyl chloroformate.
- Base: Et3N or DMAP for efficient deprotonation.
- Workup: Aqueous extraction to remove byproducts (e.g., HCl).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on structurally related carbamates:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, especially during synthesis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note: No specific toxicity data exists for this compound, but assume acute toxicity based on analogs .
Advanced: How does the cyano group influence reactivity in nucleophilic reactions?
Methodological Answer:
The electron-withdrawing cyano (–CN) group:
- Enhances Electrophilicity: Stabilizes transition states in nucleophilic acyl substitutions (e.g., amidations).
- Steric Effects: Minimal steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), enabling broader substrate compatibility .
Experimental Validation:
- Compare reaction rates with analogs lacking –CN using kinetic studies (e.g., HPLC monitoring).
- Computational modeling (DFT) to assess electronic effects on transition states .
Advanced: How to resolve contradictions in reported reaction yields?
Methodological Answer:
Discrepancies may arise from:
- Purity of Starting Materials: Use HPLC or NMR to verify amine and chloroformate purity .
- Reaction Conditions: Optimize temperature (e.g., 0°C vs. room temperature) and solvent polarity (THF vs. DCM) .
Case Study:
A 2025 study achieved 85% yield using anhydrous DCM, while a 2023 report noted 60% yield in THF—attributed to THF’s moisture sensitivity .
Basic: What characterization techniques confirm the compound’s structure?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Verify tert-butyl (δ ~1.2 ppm for CH3), carbamate (δ ~155 ppm for C=O), and cyano (no proton signal) .
- Mass Spectrometry: Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
- IR Spectroscopy: Detect –CN stretch (~2250 cm<sup>-1</sup>) and carbamate C=O (~1700 cm<sup>-1</sup>) .
Advanced: What is its interaction mechanism with enzymatic targets?
Methodological Answer:
The carbamate moiety acts as a reversible enzyme inhibitor:
- Covalent Binding: Forms transient bonds with serine hydrolases (e.g., acetylcholinesterase) .
- Kinetic Studies: Use stopped-flow assays to measure inhibition constants (Ki).
- Structural Insights: X-ray crystallography or docking simulations to map active-site interactions .
Advanced: How stable is the compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C (TGA data for analogs) .
- Moisture Sensitivity: Hydrolyzes in aqueous media; store desiccated at –20°C .
- Light Sensitivity: No direct data, but protect from UV due to aryl and cyano groups .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
